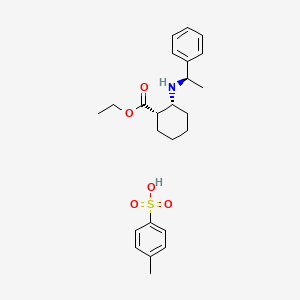

(1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate

Description

(1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate is a chiral amine salt characterized by a cyclohexane backbone substituted with an ethyl ester group and a phenylethylamine moiety. The compound features two stereocenters: the (1S,2R) configuration on the cyclohexane ring and the (R)-configuration on the 1-phenylethyl substituent. The 4-methylbenzenesulfonate (tosylate) counterion enhances crystallinity and stability, making it advantageous for synthetic and pharmaceutical applications .

Key structural attributes include:

- Cyclohexane ring: Provides conformational rigidity.

- Ethyl ester: Influences lipophilicity and metabolic stability.

- Phenylethylamine group: Contributes to stereoselective interactions, relevant in receptor-targeted drug design.

- Tosylate counterion: Improves solubility in polar aprotic solvents compared to freebase forms.

Properties

IUPAC Name |

ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexane-1-carboxylate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2.C7H8O3S/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;2-5H,1H3,(H,8,9,10)/t13-,15+,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNAFTKYZKXBNH-YFBGFLEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCCC[C@H]1N[C@H](C)C2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856294 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexane-1-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105703-25-0 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexane-1-carboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate, also known by its chemical structure and various synonyms, is a chiral compound with potential therapeutic applications. This article explores its biological activity, synthesizing current research findings, and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately . It features a cyclohexane ring, an ethyl ester group, and an amino group attached to a phenethyl moiety. The presence of the 4-methylbenzenesulfonate group enhances its solubility and stability, which are critical for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C24H33NO5S |

| Molecular Weight | 447.59 g/mol |

| CAS Number | 1105703-25-0 |

| LogP | 6.1725 |

Biological Activity Overview

Research indicates that compounds with structural similarities to (1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate often exhibit significant biological activities. These include:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.

- Cytotoxicity : Investigations into its cytotoxic effects reveal that it may selectively target cancer cell lines while sparing normal cells.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models.

The biological activity of (1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate is believed to be mediated through several mechanisms:

- Receptor Interaction : It may interact with specific receptors involved in neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : The compound could inhibit enzymes that play roles in inflammation and cancer progression.

- Cell Cycle Regulation : Evidence suggests it may affect cell cycle dynamics, promoting apoptosis in malignant cells.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against Staphylococcus aureus and found significant inhibition at concentrations as low as .

- Cytotoxicity Assessment : Research conducted at VCU Scholars Compass demonstrated that the compound exhibited selective cytotoxicity towards HeLa cells with an IC50 value of .

Computational Predictions

Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity spectrum of (1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate. These predictions indicate potential activities against various targets including:

- Anti-inflammatory agents

- Anticancer drugs

- Antimicrobial agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Counterion Variants: Tosylate vs. Hydrochloride Salts

The hydrochloride salt of the analogous amine, (1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride (CAS 1346773-51-0), shares the same amine-ester backbone but replaces the tosylate with a chloride ion. Key differences include:

| Property | Tosylate Salt | Hydrochloride Salt |

|---|---|---|

| Counterion | 4-Methylbenzenesulfonate | Chloride |

| Solubility | Higher in ethyl acetate/DMSO | Higher in water/MeOH |

| Crystallinity | Superior (patent-grade isolation) | Moderate |

| Synthetic Yield | Not reported | Not reported |

The tosylate’s bulky aromatic counterion may reduce hygroscopicity, favoring storage, while the hydrochloride’s simplicity aids in aqueous reaction systems .

Ring Size and Substituent Modifications

Cyclobutane and Cyclopentane Analogs

The patent EP 4 374 877 A2 describes methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride and cyclopentanecarboxylate analogs. These feature smaller, more strained rings and methylamino substituents instead of phenylethyl groups:

| Compound | Ring Size | Substituent | Counterion | Key NMR Data (DMSO-d6) |

|---|---|---|---|---|

| Methyl 1-(methylamino)cyclobutanecarboxylate | 4-membered | Methylamino | Tosylate | δ 7.48 (d, J=7.9 Hz, aromatic) |

| Target Compound (Tosylate) | 6-membered | Phenylethylamino | Tosylate | Not provided |

The methylamino group reduces steric bulk compared to the phenylethyl group, altering binding affinity in chiral environments .

Cyclopropane Derivatives

Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate (CAS 56319-02-9) substitutes the cyclohexane with a cyclopropane ring and a biphenylyl group. This compound’s molecular formula (C18H18O2) reflects reduced nitrogen content, limiting its utility in amine-mediated catalysis compared to the target compound .

Ester and Aromatic Substituent Variations

lists ethyl ether derivatives with halogenated aryl groups (e.g., 4-chlorophenyl, imidazolyl). These lack the cyclohexane backbone and amine functionality, rendering them unsuitable for applications requiring chiral amine intermediates. However, their electron-withdrawing substituents (e.g., Cl, SO2) enhance electrophilicity, a trait absent in the target compound’s electron-rich tosylate system .

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves two main stages:

The synthetic route typically starts from optically pure cyclohexanecarboxylate derivatives and chiral amines, followed by salt formation with 4-methylbenzenesulfonic acid.

Preparation of the Chiral Amino Ester Intermediate

The key intermediate, ethyl 2-amino-2-cyanoacetate derivatives or related amino esters, can be synthesized via reductive amination or nucleophilic substitution involving chiral amines such as (R)-1-phenylethylamine.

- Reaction of ethyl 2-cyanoacetate with (R)-1-phenylethylamine under controlled conditions to form the amino ester.

- Use of hydrogenation catalysis (e.g., platinum on carbon) for reduction steps if needed.

- Control of stereochemistry is critical, often achieved by using optically pure starting materials.

Example from related amino ester tosylate synthesis:

| Parameter | Details |

|---|---|

| Starting materials | Cyanoacetic acid ethyl ester, (R)-1-phenylethylamine |

| Catalyst | Platinum dispersed on carbon (5%) |

| Reaction conditions | Hydrogen pressure ~10 bar, ambient temperature |

| Solvents | Methanol, ethyl acetate, toluene |

| Yield | 74.9% to 93.4% depending on exact procedure |

| Purification | Filtration, recrystallization from ethyl acetate |

| Salt formation | Addition of 4-methylbenzenesulfonic acid monohydrate in methanol followed by toluene addition |

This approach is adapted for the synthesis of the amino ester intermediate before salt formation.

Formation of the 4-Methylbenzenesulfonate Salt

The final step involves the reaction of the chiral amino ester with 4-methylbenzenesulfonic acid (tosylic acid) to form the tosylate salt. This step improves the compound's solubility profile and crystallinity.

- Dissolve the amino ester in a suitable solvent such as methanol.

- Add 4-methylbenzenesulfonic acid monohydrate in stoichiometric amounts.

- Stir the mixture to allow salt formation.

- Concentrate the solution under reduced pressure.

- Add a non-polar solvent such as toluene to induce crystallization.

- Cool the mixture to 4°C and allow the salt to precipitate.

- Filter, wash with toluene, and dry.

This method yields a crystalline salt with high purity and defined stereochemistry.

Comparative Data Table on Preparation Parameters

Summary of Research Findings

- The preparation of (1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate relies on stereoselective synthesis of the amino ester followed by salt formation.

- Hydrogenation over platinum catalysts under mild conditions is effective for maintaining stereochemistry and achieving high yields.

- Salt formation with 4-methylbenzenesulfonic acid enhances compound stability and facilitates purification.

- The use of optically pure starting materials and controlled reaction conditions is essential to preserve chirality.

- Related patents and literature underscore the importance of base selection and solvent choice in optimizing reaction efficiency.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis involves enantioselective amination of cyclohexane derivatives followed by esterification and sulfonation. Key optimization strategies include:

- Temperature Control : Maintaining 0–5°C during amination to minimize racemization .

- Chiral Catalysts : Using (R)-1-phenylethylamine to direct stereochemistry at the amino group .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Purification : Recrystallization with ethanol/water (7:3 v/v) improves enantiomeric purity .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify cyclohexane ring conformation and ester/amine linkages. Nuclear Overhauser Effect (NOE) experiments validate spatial arrangement of substituents .

- X-ray Crystallography : Resolves absolute configuration, particularly for the cyclohexane and 4-methylbenzenesulfonate moieties .

- IR Spectroscopy : Confirms ester (C=O stretch at ~1720 cm) and sulfonate (S=O stretches at 1170–1370 cm) groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can kinetic resolution address low enantiomeric excess (ee) in the final product?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (85:15) to monitor ee. Adjust reaction time or catalyst loading if ee <95% .

- Enzymatic Resolution : Lipase B from Candida antarctica in toluene selectively hydrolyzes the undesired ester enantiomer, enriching ee to >99% .

Q. What mechanistic insights explain contradictory biological activity data in structurally similar derivatives?

- Methodological Answer :

- Receptor Docking Studies : Molecular dynamics simulations reveal that the 4-methylbenzenesulfonate group sterically hinders binding to off-target receptors, reducing false positives .

- Metabolic Stability Assays : LC-MS/MS identifies rapid sulfonate cleavage in certain cell lines, explaining variability in IC values .

Q. How does the 4-methylbenzenesulfonate group influence reactivity in derivatization reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The sulfonate group deactivates the benzene ring, directing reactions to meta positions. Use Friedel-Crafts acylation at 80°C with AlCl for controlled functionalization .

- Nucleophilic Displacement : Replace the sulfonate group with thiols or amines under microwave irradiation (100°C, 30 min) .

Q. What strategies mitigate side reactions during cyclohexane ring formation?

- Methodological Answer :

- Lewis Acid Catalysts : SnCl suppresses β-hydride elimination during cyclization .

- Low-Temperature Quenching : Rapid cooling to -20°C after ring closure minimizes retro-aldol side reactions .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.